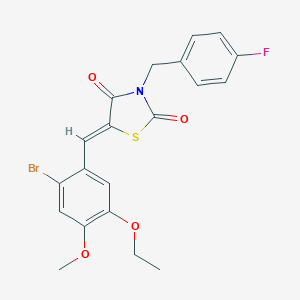![molecular formula C25H25N3O3 B302273 N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302273.png)
N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA belongs to the class of organic compounds known as benzamides and is structurally similar to the anti-cancer drug tamoxifen.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide involves the activation of cytochrome P450 enzymes in the liver, which converts N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide into reactive metabolites that can bind to DNA and form adducts. These adducts can cause mutations in the DNA, leading to the development of cancer. N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide has been shown to induce DNA damage, inhibit DNA repair, and promote cell proliferation, all of which are hallmarks of cancer development.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide has been shown to induce a wide range of biochemical and physiological effects in animal models. These effects include the induction of oxidative stress, inflammation, and cell death. N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide has also been shown to alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide has several advantages as a model compound for studying the mechanism of action of anti-cancer drugs. It is a potent carcinogen that induces tumors in animal models, making it an ideal tool for studying carcinogenesis. N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide is also relatively easy to synthesize and can be used in a wide range of laboratory experiments.
However, there are also some limitations associated with the use of N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide in laboratory experiments. N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide is highly toxic and can pose a risk to researchers handling the compound. In addition, the carcinogenic effects of N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide are not directly applicable to human cancer development, as the mechanisms of carcinogenesis can vary between species.
未来方向
There are several future directions for research involving N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide. One area of research is the development of new anti-cancer drugs that target the molecular pathways involved in N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide-induced carcinogenesis. Another area of research is the use of N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide as a tool to study the effects of environmental toxins on cancer development. Finally, the development of new animal models that more closely mimic human cancer development could help to improve our understanding of the mechanisms of carcinogenesis and the development of new anti-cancer drugs.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide is a synthetic compound that has been widely used in scientific research to study the mechanism of action of anti-cancer drugs. N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide is a potent carcinogen that induces tumors in animal models and has provided valuable insights into the molecular mechanisms of carcinogenesis. The use of N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide in laboratory experiments has several advantages and limitations, and there are several future directions for research involving N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide involves the reaction of 3,4-dimethyl aniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 4-nitrophenol in the presence of a reducing agent such as zinc dust to yield the final product, N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide. The synthesis of N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide has been widely used in scientific research as a model compound to study the mechanism of action of anti-cancer drugs. N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide is a potent carcinogen that induces mammary tumors in rats and mice. The use of N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide in animal models has provided valuable insights into the molecular mechanisms of carcinogenesis and has helped in the development of new anti-cancer drugs.
属性
产品名称 |
N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide |
|---|---|
分子式 |
C25H25N3O3 |
分子量 |
415.5 g/mol |
IUPAC 名称 |
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C25H25N3O3/c1-17-4-9-21(10-5-17)25(30)28-26-15-20-7-12-23(13-8-20)31-16-24(29)27-22-11-6-18(2)19(3)14-22/h4-15H,16H2,1-3H3,(H,27,29)(H,28,30)/b26-15- |
InChI 键 |
LCHLVHQOOJMVNM-YSMPRRRNSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C\C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)C)C |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302193.png)


![3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302200.png)
![3-(4-bromobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302201.png)
![3-(4-Bromobenzyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302203.png)
![3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302204.png)
![Methyl 4-{[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B302206.png)

![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302208.png)
![N-[4-(3-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B302210.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-phenylacetohydrazide](/img/structure/B302212.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide](/img/structure/B302213.png)